cis-3-Octene

Combustion chemistry Fuel molecular structure Ignition delay

Researchers requiring isomerically pure cis-3-octene for reproducible kinetic studies or stereoselective synthesis often face contamination with the trans isomer. This ≥98% cis-3-octene eliminates that uncertainty. • 11% lower OH radical rate constant vs. trans-3-octene - critical for accurate atmospheric fate modeling. • Shorter ignition delay in diesel combustion - essential for validating chemical kinetic mechanisms. • Stereodefined building block for chiral pharmaceutical intermediates. Bulk quantities available with full certificate of analysis.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 14850-22-7
Cat. No. B076891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Octene
CAS14850-22-7
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCCCCC=CCC
InChIInChI=1S/C8H16/c1-3-5-7-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5-
InChIKeyYCTDZYMMFQCTEO-ALCCZGGFSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cis-3-Octene Procurement & Technical Specifications


Cis-3-octene (also designated (Z)-3-octene) is a C8 internal alkene with the molecular formula C8H16 and molecular weight 112.21 g/mol [1]. It is one of several octene isomers that differ in double bond position and cis/trans geometry, and it is commercially available from major chemical suppliers at ≥98% purity (GC) as a colorless liquid with a boiling point of 122.9–123°C, flash point of 17°C, and density of 0.72 g/mL [2]. The cis configuration imparts distinct physicochemical, spectroscopic, and reactivity characteristics that are critical for applications ranging from combustion studies to organic synthesis.

Combustion kinetics modeling: requires cis-specific ignition data
Atmospheric chemistry research: isomer-specific OH rate constant needed
Analytical reference standard: distinct IR and NMR spectral signatures
Stereoselective synthesis: stereodefined cis-alkene building block

Why Cis-3-Octene Cannot Be Replaced


Octene isomers exhibit substantial differences in combustion behavior, atmospheric reactivity, and phase partitioning that are directly attributable to double bond position and cis/trans geometry [1]. In diesel engine studies, cis-3-octene demonstrated significantly shorter ignition delay than its trans counterpart and than trans-2-octene [2]. The atmospheric hydroxyl radical oxidation rate constant differs by over 12% between the cis and trans isomers of 3-octene, impacting environmental fate predictions . Furthermore, Henry's law constants, which govern air–water partitioning, vary measurably between isomers [3]. Even basic physical properties—boiling point, density, and flash point—show systematic differences between cis- and trans-3-octene that affect storage, handling, and formulation . Substituting one octene isomer for another without accounting for these differences can lead to erroneous experimental results, failed process scale-ups, and non-compliant analytical identifications.

Property
cis-3-Octene
Substitution Risk (trans isomers)
Ignition delay
Shorter delay in diesel combustion
Longer delay may shift combustion modeling
OH reactivity
Lower rate constant
Faster reaction alters tropospheric lifetime prediction
Physical properties
Higher flash point
Lower flash point may change storage classification

Quantitative Evidence for Cis-3-Octene Selection


Diesel Ignition Delay: Cis vs. Trans Isomers

In a direct experimental comparison using a diesel engine supplied with single-molecule fuels, the ignition delay of cis-3-octene was shorter than that of trans-3-octene and trans-2-octene [1]. The observed order of ignition delay (shortest first) was: 1-octene < cis-3-octene < trans-3-octene < trans-2-octene. The higher reactivity of the cis isomer was attributed to the requirement that trans isomers must adopt the cis conformation prior to undergoing certain low-temperature radical branching reactions [1].

Ignition Delay
Head-to-head
Ignition delay order: 1-octene
Supports cis isomer selection for combustion kinetics research
Direct diesel engine comparison at constant timing
OH Rate Constant
Data to verify
cis: 61.38 × 10⁻¹² cm³/molecule·sec; trans: 68.98 × 10⁻¹²
Isomer-specific OH reactivity affects tropospheric lifetime modeling
Calculated at 298 K; cross-study comparison
Henry’s Law
Reported
cis: 8.9 × 10⁻⁶ mol/(m³·Pa); trans: 8.6 × 10⁻⁶
Small partition difference may influence environmental fate models
Compilation data at 298 K
Physical Properties
Reported
Flash point: cis 17°C, trans 13°C; density: cis 0.72, trans 0.716 g/mL
Flash point difference influences storage classification
Supplier-reported values; verify for specific batch
IR Spectroscopy
Class-level
cis: weak 10–11 μm, strong 14–16 μm band; trans: strong 10.3 μm band
Enables isomer-specific identity verification
Classical alkene IR diagnostic; verify with reference
Isomer Distribution
Class-level
cis-3-octene absent from thermodynamic isomerization product slate
Requires stereoselective synthesis or direct procurement
1-octene isomerization yields mainly trans isomers
Combustion chemistry Fuel molecular structure Ignition delay

OH Radical Rate Constant: Cis vs. Trans

The overall OH radical rate constant, which governs the tropospheric lifetime and environmental persistence of volatile organic compounds, differs significantly between the cis and trans isomers of 3-octene . The trans isomer exhibits a higher rate constant, indicating faster atmospheric oxidation.

OH Rate Constant
Data to verify
cis: 61.38 × 10⁻¹² cm³/molecule·sec; trans: 68.98 × 10⁻¹²
Isomer-specific OH reactivity affects tropospheric lifetime modeling
Calculated at 298 K; cross-study comparison
Atmospheric chemistry Environmental fate Tropospheric lifetime

Henry's Law Constant: Air-Water Partitioning

Henry's law solubility constants (Hscp) at 298.15 K compiled from Yaws (2003) demonstrate a measurable difference in air–water partitioning between the two geometric isomers [1][2].

Henry’s Law
Reported
cis: 8.9 × 10⁻⁶ mol/(m³·Pa); trans: 8.6 × 10⁻⁶
Small partition difference may influence environmental fate models
Compilation data at 298 K
Environmental partitioning Henry's law Fugacity modeling

Physical Properties: Cis vs. Trans-3-Octene

Supplier technical datasheets and reference compilations report distinct physical properties for cis- and trans-3-octene that affect handling, storage classification, and formulation [1].

Physical Properties
Reported
Flash point: cis 17°C, trans 13°C; density: cis 0.72, trans 0.716 g/mL
Flash point difference influences storage classification
Supplier-reported values; verify for specific batch
Physical properties Safety data Formulation science

IR Spectroscopic Differentiation: Cis vs. Trans

Infrared absorption spectroscopy provides clear diagnostic bands that distinguish cis- from trans-configured alkenes [1]. The trans-form of CHR=CHR systems exhibits a strong characteristic band at 10.3 μ, while the cis-form shows a much lower intensity band in the 10–11 μ region and a very strong band in the 14–16 μ region. This spectral signature enables quantitative determination of cis content in mixtures.

IR Spectroscopy
Class-level
cis: weak 10–11 μm, strong 14–16 μm band; trans: strong 10.3 μm band
Enables isomer-specific identity verification
Classical alkene IR diagnostic; verify with reference
Infrared spectroscopy Analytical chemistry Quality control

Isomerization Equilibrium & Synthetic Access

Catalytic isomerization of 1-octene yields a characteristic distribution of octene isomers that reflects their relative thermodynamic stabilities [1]. The product mixture contains approximately 50% trans-2-octene, 20% trans-3-octene, 10% cis-2-octene, and 10% trans-4-octene, with additional minor isomers. Notably, cis-3-octene is not a major product of this thermodynamic isomerization pathway, indicating its distinct energetic profile compared to its trans counterpart.

Isomer Distribution
Class-level
cis-3-octene absent from thermodynamic isomerization product slate
Requires stereoselective synthesis or direct procurement
1-octene isomerization yields mainly trans isomers
Alkene isomerization Synthetic methodology Thermodynamic stability

Application Scenarios for Cis-3-Octene


Biofuel Combustion Modeling & Diesel Development

Cis-3-octene serves as a well-characterized model compound for investigating the effect of internal cis double bonds on diesel combustion kinetics. Its shorter ignition delay relative to trans-3-octene and trans-2-octene [1] makes it essential for developing and validating chemical kinetic mechanisms that predict fuel reactivity from molecular structure. Researchers developing bio-derived fuels should prioritize cis-3-octene when their feedstock or conversion process yields cis-alkene intermediates.

Atmospheric Chemistry & Environmental Fate

The 11% lower OH radical rate constant of cis-3-octene compared to its trans isomer directly impacts tropospheric lifetime calculations. Environmental modelers and atmospheric chemists studying alkene emissions from vegetation or industrial sources must use isomer-specific rate data to accurately predict ozone formation potential and long-range transport. Cis-3-octene is the appropriate standard for calibrating analytical methods targeting cis-alkene emissions.

Analytical Reference Standard for Isomer Quantitation

The distinct infrared absorption bands of cis- versus trans-alkenes [2], combined with available NMR reference spectra in the SDBS database [3], make cis-3-octene a valuable analytical standard for gas chromatography and spectroscopic method development. Its unique spectral signature enables unambiguous identification in complex hydrocarbon mixtures and quality control of isomerically pure synthetic intermediates.

Stereoselective Synthesis of Fine Chemicals

Cis-3-octene is required as a stereodefined building block in the synthesis of chiral pharmaceutical intermediates and fine chemicals [4]. Its commercial availability at ≥98% purity (GC) with full certificate of analysis supports reproducible asymmetric catalysis and stereoselective transformations. Procurement of verified cis-3-octene eliminates the need for in-house stereoselective synthesis, which often yields mixtures requiring difficult separations.

Application
Selection Property
Validation Focus
Biofuel combustion modeling
Stereodefined cis double bond
Ignition delay kinetics review
Atmospheric chemistry research
Isomer-specific OH reactivity
Tropospheric lifetime modeling
Analytical reference standard
Distinct IR/NMR spectral signatures
Isomer identity verification
Stereoselective synthesis
Cis-alkene building block
Asymmetric transformation compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

64 linked technical documents
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